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Compound of Interest

Compound Name: (Z)-Indirubin-d8

Cat. No.: B12400421 Get Quote

(Z)-Indirubin-d8 is the deuterated form of (Z)-Indirubin, a naturally occurring bis-indole

alkaloid. This stable isotope-labeled compound serves as an essential internal standard for the

accurate quantification of indirubin in complex biological matrices using mass spectrometry-

based techniques. This technical guide provides an in-depth overview of (Z)-Indirubin-d8, its

primary application, and the broader therapeutic context of its non-deuterated parent

compound, indirubin, for researchers, scientists, and drug development professionals.

Core Concepts: (Z)-Indirubin-d8 and its Primary
Utility
(Z)-Indirubin-d8 is a synthetic analog of indirubin where eight hydrogen atoms have been

replaced with deuterium. This isotopic substitution results in a molecule that is chemically

identical to indirubin but has a higher molecular weight. This key difference allows it to be

distinguished from the naturally occurring indirubin in mass spectrometry analysis.

The primary and critical use of (Z)-Indirubin-d8 is as an internal standard in quantitative

analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

[2] In these applications, a known amount of (Z)-Indirubin-d8 is added to a biological sample

(e.g., plasma, cell culture medium) before sample preparation and analysis. Because (Z)-
Indirubin-d8 behaves identically to indirubin during extraction, chromatography, and ionization,

any sample loss or variation in instrument response will affect both compounds equally. By

measuring the ratio of the signal from indirubin to the signal from the known quantity of (Z)-
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Indirubin-d8, researchers can achieve highly accurate and precise quantification of the

indirubin present in the original sample.[2]

Physicochemical Properties of (Z)-Indirubin-d8
Property Value Reference

Molecular Formula C₁₆H₂D₈N₂O₂ [3]

Molecular Weight 270.31 g/mol [1]

CAS Number 906748-38-7

Appearance Solid

Parent Drug Indirubin

Category
Stable Isotope Labeled

Reference Standard

The Therapeutic Landscape of Indirubin
Indirubin, the parent compound of (Z)-Indirubin-d8, is a potent bioactive molecule with a rich

history in traditional Chinese medicine. It is recognized for its significant anti-inflammatory, anti-

angiogenic, and anticancer properties. The therapeutic potential of indirubin stems from its

ability to inhibit several key protein kinases, primarily cyclin-dependent kinases (CDKs) and

glycogen synthase kinase-3β (GSK-3β).

Mechanism of Action: Kinase Inhibition
Indirubin and its derivatives exert their biological effects by competitively binding to the ATP-

binding pocket of target kinases, thereby preventing the phosphorylation of their respective

substrates. This inhibition disrupts downstream signaling pathways that are crucial for cell cycle

progression, proliferation, and survival.
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Target Kinase IC₅₀ Value (Indirubin) Reference

CDK1/cyclin B 9 µM

CDK5 5.5 µM

GSK-3β 600 nM

Src 0.43 µM (for derivative E804)

Key Signaling Pathways Modulated by Indirubin
Indirubin's inhibition of CDKs and GSK-3β leads to the modulation of several critical signaling

pathways implicated in oncogenesis and inflammatory diseases.

Cyclin-Dependent Kinase (CDK) Signaling Pathway
Indirubin's inhibition of CDKs, such as CDK1 and CDK2, leads to cell cycle arrest, primarily at

the G1/S and G2/M phases, and can induce apoptosis.
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Caption: Indirubin inhibits CDK/Cyclin complexes, preventing Rb phosphorylation and cell cycle

progression.

Wnt/β-catenin Signaling Pathway
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Indirubin can suppress the Wnt/β-catenin signaling pathway by promoting the demethylation of

the Wnt inhibitory factor 1 (WIF-1) promoter, leading to the inhibition of cancer cell proliferation.
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Caption: Indirubin promotes WIF-1 expression, which inhibits Wnt signaling and β-catenin

accumulation.

NF-κB Signaling Pathway
Indirubin has been shown to suppress the activation of the NF-κB pathway, a key regulator of

inflammation and cell survival, by inhibiting the phosphorylation and degradation of IκBα.
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Caption: Indirubin inhibits the IKK complex, preventing IκBα degradation and NF-κB activation.

JAK/STAT3 Signaling Pathway
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Derivatives of indirubin have been demonstrated to inhibit the JAK/STAT3 signaling pathway,

which is often constitutively active in cancer cells, by blocking the activity of upstream kinases

like Src.
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Caption: Indirubin derivatives inhibit Src kinase, leading to reduced STAT3 phosphorylation and

activity.

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings.

Below are representative protocols for key experiments used to characterize the activity of

indirubin and its derivatives.

In Vitro Kinase Inhibition Assay (Non-Radioactive)
This protocol describes a general method for determining the IC₅₀ value of a compound against

a target kinase.

Materials:

Recombinant kinase (e.g., CDK1/cyclin B, GSK-3β)

Kinase-specific substrate peptide

ATP

Kinase assay buffer
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(Z)-Indirubin-d8 or other test compounds

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well plates

Plate-reading luminometer

Procedure:

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform

serial dilutions in kinase assay buffer to generate a range of concentrations.

Enzyme Preparation: Thaw the recombinant kinase on ice and dilute to the desired

concentration in kinase assay buffer.

Kinase Reaction:

Add the serially diluted test compound or vehicle control to the wells of the microplate.

Add the diluted kinase to each well.

Initiate the reaction by adding a mixture of the substrate and ATP.

Incubate the plate at 30°C for 60 minutes.

ADP Detection:

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

Incubate at room temperature for 30 minutes.

Data Analysis:
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Measure the luminescence of each well using a plate-reading luminometer.

Plot the luminescence signal against the logarithm of the compound concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of a compound on the phosphorylation status and

expression levels of proteins within a specific signaling pathway.

Materials:

Cell line of interest (e.g., cancer cells)

Cell culture medium and supplements

Test compound (e.g., indirubin)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (specific for total and phosphorylated forms of target proteins)

Horseradish peroxidase (HRP)-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) detection reagent

Imaging system

Procedure:
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Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various

concentrations of the test compound for a specified duration.

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of the cell lysates using a protein

assay.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane and detect the protein bands using ECL reagent and an imaging

system.

Data Analysis: Quantify the band intensities using densitometry software and normalize to a

loading control (e.g., β-actin or GAPDH).

Conclusion
(Z)-Indirubin-d8 is an indispensable tool for the accurate quantification of indirubin in

preclinical and clinical research. Its use as an internal standard ensures the reliability of

pharmacokinetic and pharmacodynamic studies. The parent compound, indirubin, continues to

be a subject of intense research due to its potent and multi-targeted inhibition of key kinases

involved in cell proliferation and inflammation. The detailed understanding of its mechanisms of

action, facilitated by the experimental approaches outlined in this guide, will be instrumental in

the development of novel therapeutics for a range of diseases, including cancer and

inflammatory disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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